molecular formula C8H16N4O3 B554826 N-Acetyl-L-arginine CAS No. 155-84-0

N-Acetyl-L-arginine

Cat. No.: B554826
CAS No.: 155-84-0
M. Wt: 216.24 g/mol
InChI Key: SNEIUMQYRCDYCH-LURJTMIESA-N
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Description

N-Acetyl-L-arginine is an organic compound belonging to the class of N-acyl-L-alpha-amino acids. It is a derivative of the amino acid L-arginine, where an acetyl group is attached to the nitrogen atom of the amino group. This compound is known for its role in various biological processes and has been detected in certain fruits like apples and loquats .

Biochemical Analysis

Biochemical Properties

N-Acetyl-L-arginine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the biosynthesis of arginine from glutamate, where the first committed step of this pathway is the acetylation of L-glutamate at the N-position .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound is known to suppress protein aggregation under interfacial stresses and elevated temperature, which is crucial for protein liquid formulations .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways. This includes interactions with various enzymes or cofactors, and effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. This includes interactions with any transporters or binding proteins, as well as effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are complex. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Acetyl-L-arginine can be synthesized through the acylation of L-arginine. The process involves reacting L-arginine with acetic anhydride or acetyl chloride under controlled conditions. The reaction typically requires a solvent such as water or ethanol and is carried out at a temperature range of 0-25°C to ensure the stability of the product.

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of biocatalysts to enhance the efficiency of the reaction. Enzymatic methods using N-acetyltransferase can be employed to achieve high yields. Additionally, the use of engineered microorganisms, such as Escherichia coli, has been explored to produce this compound through fermentation processes .

Chemical Reactions Analysis

Types of Reactions: N-Acetyl-L-arginine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-acetyl-L-citrulline.

    Reduction: Reduction reactions can convert this compound back to L-arginine.

    Substitution: The acetyl group can be substituted with other acyl groups under specific conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide or potassium permanganate.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Acyl chlorides or anhydrides.

Major Products Formed:

    Oxidation: N-acetyl-L-citrulline.

    Reduction: L-arginine.

    Substitution: Various N-acyl-L-arginine derivatives.

Scientific Research Applications

N-Acetyl-L-arginine has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other N-acylated amino acids.

    Biology: The compound is studied for its role in metabolic pathways and enzyme regulation.

    Medicine: this compound is investigated for its potential therapeutic effects, including its role in modulating nitric oxide production and its antioxidant properties.

    Industry: It is used in the formulation of pharmaceuticals and nutraceuticals

Comparison with Similar Compounds

    N-Acetyl-L-glutamate: Another N-acylated amino acid involved in the urea cycle.

    N-Acetyl-L-cysteine: Known for its antioxidant properties and use in treating acetaminophen overdose.

    N-Acetyl-L-tyrosine: Used as a dietary supplement to support cognitive function.

Uniqueness: N-Acetyl-L-arginine is unique due to its dual role in nitric oxide production and antioxidant defense. Unlike other N-acylated amino acids, it specifically targets nitric oxide synthase, making it a valuable compound in cardiovascular research and therapy .

Properties

IUPAC Name

(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N4O3/c1-5(13)12-6(7(14)15)3-2-4-11-8(9)10/h6H,2-4H2,1H3,(H,12,13)(H,14,15)(H4,9,10,11)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNEIUMQYRCDYCH-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CCCN=C(N)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CCCN=C(N)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80883338
Record name N-Acetyl-L-arginine
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Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name N-a-Acetyl-L-arginine
Source Human Metabolome Database (HMDB)
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CAS No.

155-84-0
Record name N-Acetyl-L-arginine
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Record name N-Acetyl-L-arginine
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Record name N-acetyl-L-arginine
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Record name L-Arginine, N2-acetyl-
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Record name N-Acetyl-L-arginine
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Record name N2-acetyl-L-arginine
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Record name ACETYL ARGININE
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Record name N-a-Acetyl-L-arginine
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the biological significance of N-Acetyl-L-arginine?

A1: this compound plays a role in regulating the arginine biosynthetic system in bacteria like Escherichia coli. It acts as a restrictive arginine source, influencing the expression of enzymes involved in arginine synthesis. []

Q2: How does this compound impact gene expression in bacteria?

A2: Studies in Escherichia coli strains show that this compound exhibits non-uniform repression of genes encoding acetylornithinase (argE) and argininosuccinase (argH), crucial enzymes in the arginine biosynthesis pathway. Its effects are concentration-dependent and influenced by the presence of other compounds like N-Acetyl-l-ornithine. []

Q3: Is this compound found in mammals?

A3: Yes, this compound has been detected in the plasma, erythrocytes, and urine of patients with chronic renal failure, including those undergoing hemodialysis. Its concentration is significantly elevated in these patients compared to healthy individuals. []

Q4: Can this compound be synthesized?

A4: Yes, this compound ethyl ester can be synthesized using bovine trypsin as a catalyst in organic media. []

Q5: How does this compound interact with enzymes?

A5: this compound acts as a substrate for various enzymes, including those involved in arginine metabolism and complement activation. For instance, it serves as a substrate for acetylornithinase, an enzyme involved in arginine biosynthesis. It also interacts with the C1 complex of the complement system, affecting its enzymatic activity on natural substrates like C4 and C2, as well as synthetic substrates like this compound methyl ester (AAMe) and N-α-acetylglycyl-L-lysine methylester acetate (AGLMe). [, ]

Q6: How does this compound influence the complement system?

A6: this compound can modulate the activity of the C1 complex, a key component of the complement system. It can inhibit the enzymatic action of C1 on certain substrates, potentially influencing the downstream effects of complement activation. [, ]

Q7: What is the relationship between this compound and nitric oxide in melanocytes?

A7: Research suggests that this compound, specifically its derivative S-nitroso-N-acetyl-L-arginine, can induce tyrosinase gene expression in human melanocytes. This effect is linked to nitric oxide (NO) signaling and involves the cyclic guanosine 3',5'-monophosphate (cGMP) pathway. []

Q8: Does this compound have any known effects on protein aggregation?

A8: Recent research suggests that this compound exhibits enhanced protein aggregation suppressor activity, particularly against agitation-induced aggregation in the presence of silicone oil. This property might have implications for its use in biopharmaceutical formulations. []

Q9: How does the conformation of this compound influence its biological activity?

A9: Theoretical conformational analysis using computational methods revealed that this compound adopts specific stable conformations. These conformations, influenced by factors like torsional energy and electrostatic interactions, are crucial for its interactions with enzymes and other biological targets. [, ]

Q10: What insights have computational studies provided regarding this compound?

A10: Computational chemistry techniques, including conformational analysis, have been employed to study the spatial structure and energetic properties of this compound. These studies have revealed the existence of preferred conformations for the molecule, potentially impacting its biological activity and interactions. [, ]

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